molecular formula C29H53NO5 B129250 (R,R,R,R)-Orlistat CAS No. 104872-27-7

(R,R,R,R)-Orlistat

Cat. No. B129250
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-FPCALVHFSA-N
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Description

(R,R,R,R)-Orlistat is a synthetic derivative of lipstatin, a natural inhibitor of pancreatic lipases. It is a potent inhibitor of gastrointestinal lipases and is used as an anti-obesity drug.

Scientific Research Applications

Antitumor Activity

Orlistat has been identified as a novel inhibitor of the fatty acid synthase (FAS) enzyme, which plays a significant role in tumor progression. Its ability to inhibit FAS leads to the halting of tumor cell proliferation, induction of tumor cell apoptosis, and inhibition of tumor growth in models like PC-3 tumors in nude mice (Kridel et al., 2004).

Proteome Profiling for Antitumor Activities

Orlistat's potential antitumor activities have been further explored through activity-based proteome profiling, identifying it as a chemical probe that uncovers previously unknown cellular targets of the drug. This research provides insights into cellular off-targets and potential side effects in cancer therapies, opening new avenues for the use of Orlistat in cancer treatment (Yang et al., 2010).

Gastric Emptying and GIP Release

In the context of obesity treatment, Orlistat accelerates gastric emptying and significantly attenuates the secretion of glucose-dependent insulinotropic polypeptide (GIP) in healthy subjects. This action suggests Orlistat may influence the determinants of gastric emptying of a meal, which could have implications for the management of postprandial responses and obesity (Enc et al., 2009).

Anti-obesity Drug Comparison

Orlistat is highlighted for its role as a non-centrally acting anti-obesity agent that limits the absorption of dietary fat, showing effectiveness in weight loss and maintenance when combined with a hypocaloric diet. Despite its modest weight loss effects compared to placebo, Orlistat is associated with beneficial impacts on cardiovascular risk factors (Ballinger & Peikin, 2002).

Angiogenesis Inhibition

Research indicates that Orlistat inhibits endothelial cell proliferation and angiogenesis, suggesting a novel application in antiangiogenic therapy. This action is linked to Orlistat's ability to inhibit endothelial cell fatty acid synthase (FAS), which is critical for the synthesis of fatty acids and the display of the vascular endothelial growth factor (VEGF) receptor on the endothelial cell surface (Browne et al., 2006).

properties

IUPAC Name

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R,R,R)-Orlistat

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